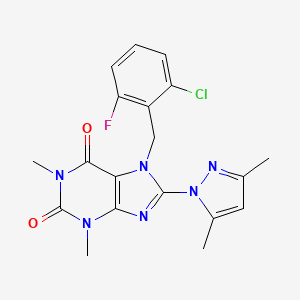
2-Chloro-3-methoxy-6-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-methoxy-6-nitroaniline (CAS Number: 89975-38-2) is an organic compound with a molecular weight of 202.6 . It is a white to brown solid used in a variety of scientific research applications, including biochemistry, organic synthesis, and pharmacology.
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H7ClN2O3 . The InChI code for this compound is 1S/C7H7ClN2O3/c1-13-5-3-2-4 (10 (11)12)7 (9)6 (5)8/h2-3H,9H2,1H3 .Physical and Chemical Properties Analysis
This compound is a white to brown solid . It has a molecular weight of 202.6 and is stored at a temperature of +4C .Scientific Research Applications
Biodegradation Pathways
2-Chloro-4-nitroaniline (2-C-4-NA), closely related to 2-Chloro-3-methoxy-6-nitroaniline, has been studied for its biodegradation pathways. Rhodococcus sp. strain MB-P1 can degrade 2-C-4-NA, utilizing it as a carbon, nitrogen, and energy source, under aerobic conditions. This process involves the release of nitrite ions, chloride ions, and ammonia, with the first enzyme in the degradation pathway being a flavin-dependent monooxygenase (Khan, Pal, Vikram, & Cameotra, 2013).
Anaerobic Degradation
Another study on 2-chloro-4-nitroaniline, closely related to this compound, by Geobacter sp. KT7 and Thauera aromatica KT9, showed its utilization as the sole carbon and nitrogen source under anaerobic conditions. The degradation efficiency in a mixed culture of these strains was significantly higher compared to individual strains, revealing a cooperative interaction in the bacterial mixture (Duc, 2019).
Synthesis Applications
This compound and its analogs are involved in various synthesis processes. For instance, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, a derivative, was synthesized from 4-methoxyaniline through multiple steps, including cyclization, nitrification, and chlorination (Zhao, Lei, & Guo, 2017).
Oxidation Studies
The oxidation of similar compounds, such as 3(or 6)-substituted-2-nitroanilines, has been explored for producing benzo-furazan oxides and azo compounds. This research has implications for understanding the chemical behavior of this compound in similar reactions (Dyall & Pausacker, 1958).
Photocatalytic Activity
In a study involving 4-chloro-3-nitroaniline, a compound related to this compound, novel photocatalysts were synthesized for the degradation of a mixture containing 4-methoxy aniline and 4-chloro-3-nitroaniline. This research demonstrates the potential of this compound in photocatalytic applications (Jafari & Nezamzadeh-Ejhieh, 2017).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-3-methoxy-6-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-13-5-3-2-4(10(11)12)7(9)6(5)8/h2-3H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPLLVSJOZOBGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(2-methylphenyl)chromene-3-carboxamide](/img/structure/B2899400.png)
![2-[(3-methoxybenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2899402.png)

![(E)-4-(N,N-diallylsulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2899406.png)




![3-{1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2899412.png)
![N-(4-{1H-naphtho[2,3-d]imidazol-2-yl}phenyl)-2,2-diphenylacetamide](/img/structure/B2899414.png)
![6-Bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2899416.png)

![3-Ethyl-1,7-dimethyl-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]puri ne-2,4-dione](/img/structure/B2899418.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2899420.png)
